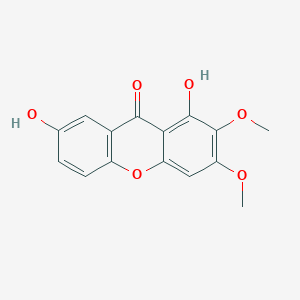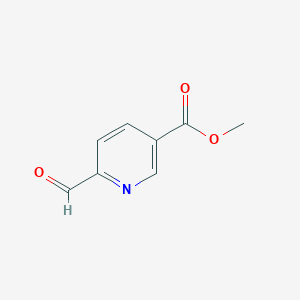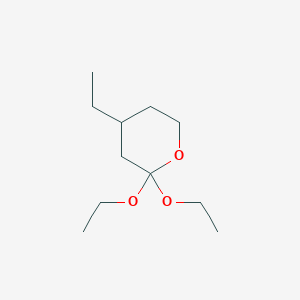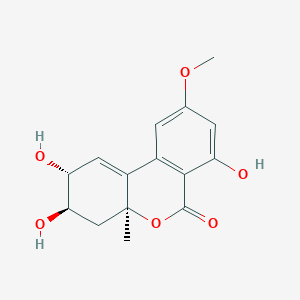
Isoaltenuene
Overview
Description
Isoaltenuene is a metabolite produced by the fungus Alternaria alternata. It is a diastereoisomer of altenuene, with an inverted configuration at the C-2’ position. The compound has been isolated from rice cultures of Alternaria alternata and purified using semipreparative high-performance liquid chromatography (HPLC). This compound is characterized by its unique structure, which includes a tetrahydro-3,4’β,5’α-trihydroxy-5-methoxy-2’α-methyldibenzo(α)-pyrone framework .
Preparation Methods
Isoaltenuene is typically isolated from cultures of Alternaria alternata. The process involves growing the fungus on a suitable medium, such as rice, and then extracting the metabolites. The crude extract is subjected to semipreparative HPLC to purify this compound. The structure of the compound is elucidated using various spectroscopic techniques, including ultraviolet (UV), infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Isoaltenuene undergoes various chemical reactions, including hydroxylation and methylation. These reactions are typically carried out using common reagents and conditions. For example, hydroxylation can be achieved using hydroxylating agents, while methylation can be performed using methylating agents. The major products formed from these reactions include hydroxylated and methylated derivatives of this compound .
Scientific Research Applications
Isoaltenuene has several scientific research applications. In chemistry, it is used as a reference compound for studying the biosynthesis and metabolism of Alternaria metabolites. In biology, this compound is studied for its phytotoxic activity, which has implications for plant pathology. Although it shows minor phytotoxic activity on tomato leaves, it does not exhibit antifungal activity against Geotrichum candidum . In medicine, this compound is investigated for its potential toxicological effects, as it is a mycotoxin produced by a common plant pathogen . In industry, this compound can be used as a marker for detecting contamination by Alternaria species in food products .
Mechanism of Action
The mechanism of action of isoaltenuene involves its interaction with cellular components, leading to phytotoxic effects. The molecular targets and pathways involved in its action are not fully understood. it is known that this compound can cause damage to plant tissues, leading to symptoms such as leaf spots and blights .
Comparison with Similar Compounds
Isoaltenuene is similar to other dibenzopyrone derivatives produced by Alternaria species, such as altenuene, alternariol, and alternariol methyl ether. These compounds share a common structural framework but differ in their specific functional groups and stereochemistry. This compound is unique due to its inverted configuration at the C-2’ position compared to altenuene . Other similar compounds include dihydroaltenuenes A and B, and dehydroaltenuenes A and B, which are derivatives of altenuene .
Properties
IUPAC Name |
(2R,3R,4aS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHTXEATDNFMMY-HCKVZZMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]([C@@H](C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925666 | |
| Record name | 2,3,7-Trihydroxy-9-methoxy-4a-methyl-2,3,4,4a-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126671-80-5 | |
| Record name | (2R,3R,4aS)-2,3,7-Trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo(c)isochromen-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126671805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,7-Trihydroxy-9-methoxy-4a-methyl-2,3,4,4a-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


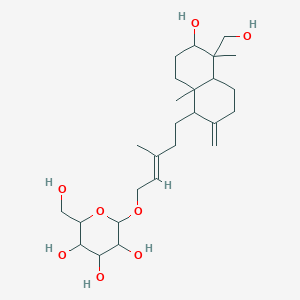
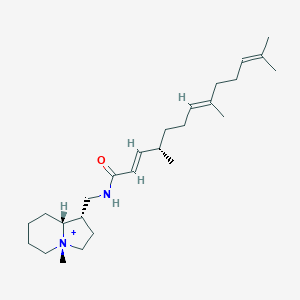


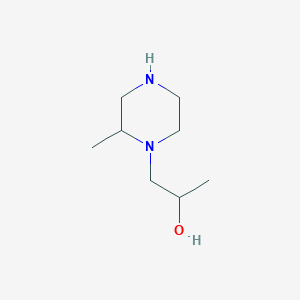
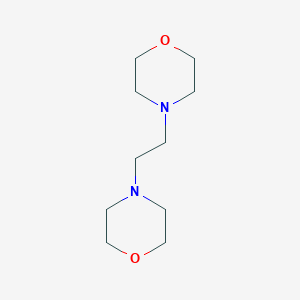
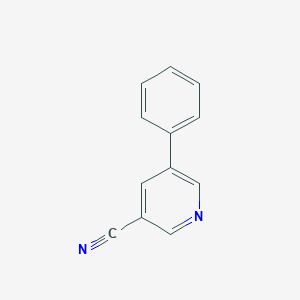
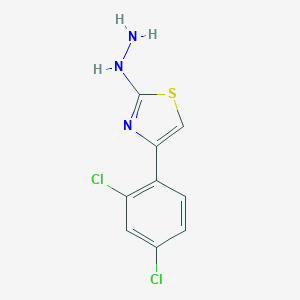
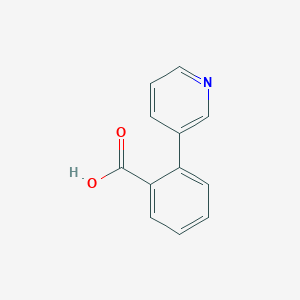
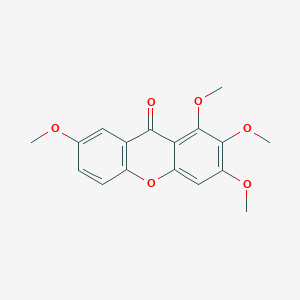
![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)
